molecular formula C25H29N5O3 B2883588 N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 1049418-16-7

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

Cat. No. B2883588
M. Wt: 447.539
InChI Key: QPFCVYBHMVDTMN-UHFFFAOYSA-N
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Description

“N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and drugs due to its ability to increase solubility and bioavailability . The compound also contains a quinoline ring, which is a heterocyclic aromatic organic compound with various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could potentially adopt a chair conformation, while the planar quinoline ring could engage in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine and quinoline rings. The nitrogen atoms in the piperazine ring could potentially act as nucleophiles in reactions, while the quinoline ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperazine ring could increase its solubility in water, while the quinoline ring could increase its stability .

Scientific Research Applications

Dopamine Receptor Ligands

  • Research has explored the synthesis and characterization of compounds structurally related to aripiprazole, an atypical antipsychotic and antidepressant. These compounds, including N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide, have been evaluated for their affinity at D₂-like dopamine receptors, showing potential as partial agonists at both D₂ and D₃ receptor subtypes (Vangveravong et al., 2011).

Antimicrobial Activities

  • Some derivatives have been synthesized and screened for their antimicrobial activities. Novel compounds structurally related to the mentioned chemical have shown moderate to good activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2010).

Fluorescent Ligands for Human Receptors

  • Compounds with structures related to N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide have been synthesized as environment-sensitive fluorescent ligands for human 5-HT1A receptors. These show very high to moderate receptor affinity and have been evaluated for their ability to visualize receptors in cell models (Lacivita et al., 2009).

HIV-1 Transcription Inhibition

  • Piperazinyloxoquinoline derivatives, related to the specified compound, have been found to be potent and selective inhibitors of HIV-1 replication in both acutely and chronically infected cells, representing a novel approach to HIV-1 transcription inhibition (Baba et al., 1997).

Estrogen Receptor Binding and Anti-proliferative Activities

  • Research has synthesized and evaluated pyrimidine-piperazine-chromene and -quinoline conjugates for their estrogen receptor binding affinity and anti-proliferative activities against human breast cancer cell lines. This signifies their potential role in cancer therapy (Parveen et al., 2017).

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine, particularly given the known biological activities of piperazine and quinoline-containing compounds .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-18-17-23(21-5-3-4-6-22(21)27-18)28-25(32)24(31)26-11-12-29-13-15-30(16-14-29)19-7-9-20(33-2)10-8-19/h3-10,17H,11-16H2,1-2H3,(H,26,31)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFCVYBHMVDTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide

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